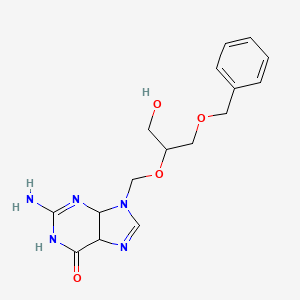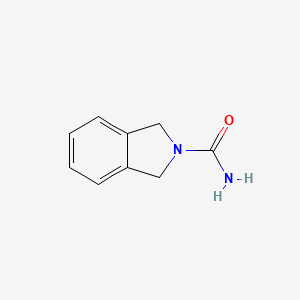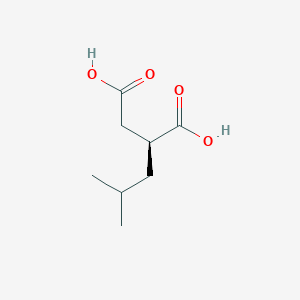
(S)-2-Isobutylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Isobutylsuccinic acid is an organic compound with the molecular formula C8H14O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-Isobutylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of itaconic acid derivatives. This method uses chiral catalysts to ensure the production of the (S)-enantiomer. The reaction typically occurs under mild conditions with hydrogen gas and a suitable solvent.
Another method involves the alkylation of succinic acid derivatives. This process uses isobutyl bromide as the alkylating agent in the presence of a strong base, such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound efficiently. These microorganisms are engineered to express enzymes that catalyze the conversion of simple sugars into this compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Isobutylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Isobutylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Isobutylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
(S)-2-Isobutylsuccinic acid can be compared with other similar compounds, such as:
Succinic acid: The parent compound, which lacks the isobutyl group.
2-Methylsuccinic acid: A similar compound with a methyl group instead of an isobutyl group.
2-Ethylsuccinic acid: Another derivative with an ethyl group.
Propiedades
Número CAS |
63163-11-1 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2S)-2-(2-methylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
Clave InChI |
PIYZBBVETVKTQT-LURJTMIESA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


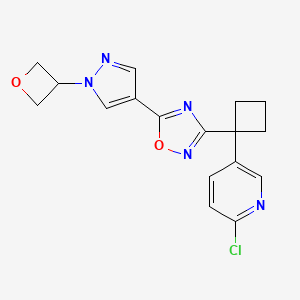
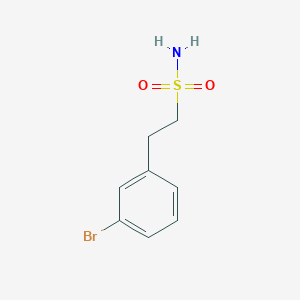
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
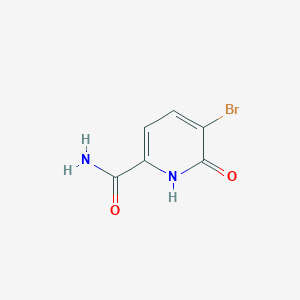
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)

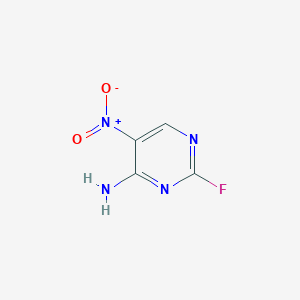
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
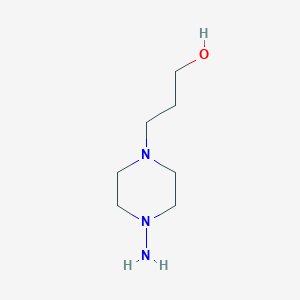
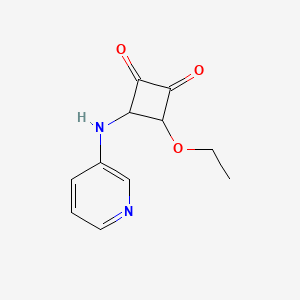
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
